molecular formula C9H17NO2 B8060717 (R)-2-Amino-4-cyclopentylbutanoic acid

(R)-2-Amino-4-cyclopentylbutanoic acid

Cat. No.: B8060717
M. Wt: 171.24 g/mol
InChI Key: LKXHGSLJBHXRFI-MRVPVSSYSA-N
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Description

(R)-2-Amino-4-cyclopentylbutanoic acid is a non-proteinogenic amino acid featuring a cyclopentyl group at the fourth carbon of its aliphatic chain. Its stereochemistry (R-configuration at the second carbon) and hydrophobic cyclopentyl substituent distinguish it from canonical amino acids. Applications include its use as a chiral building block in pharmaceutical synthesis or as a modulator of enzymatic activity in biochemical research.

Properties

IUPAC Name

(2R)-2-amino-4-cyclopentylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHGSLJBHXRFI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: (R)-2-Amino-4-cyclopentylbutanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Biology: The compound serves as a substrate in biochemical assays to study enzyme activities and metabolic pathways. Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-2-Amino-4-cyclopentylbutanoic acid exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may interact with specific enzymes, influencing their activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

(R)-2-Amino-4-(ethylthio)butanoic Acid

  • Structure : The fourth carbon bears an ethylthio (-S-CH₂CH₃) group instead of cyclopentyl.
  • The ethylthio group is less bulky than cyclopentyl, reducing steric hindrance but increasing susceptibility to oxidative metabolism .
  • Applications: Likely used in studying sulfur-containing amino acid metabolism or as a precursor for organosulfur compounds.

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

  • Structure : Features a hydroxyl (-OH) and phenyl group at the fourth carbon, with dual stereochemical centers (2R,4S).
  • Properties : The hydroxyl and phenyl groups enhance polarity and enable π-π stacking interactions. The phenyl ring may improve binding to aromatic residues in enzymes or receptors .
  • Applications: Potential use in designing enzyme inhibitors or as a scaffold for bioactive molecules targeting neurological pathways.

(R)-2-Amino-4-(4-bromophenyl)butanoic Acid

  • Structure : A 4-bromophenyl substituent replaces the cyclopentyl group.
  • The bulky bromophenyl group may enhance binding specificity in halogen-bonding interactions .
  • Applications : Useful in X-ray crystallography studies due to bromine’s heavy atom effect or in probing halogen-dependent biological activity.

Pharmacopeial Analogues ()

Compounds such as (R)-2-amino-2-phenylacetic acid (a β-amino acid) and penicillin-related structures (e.g., compound b) highlight the diversity of amino acid derivatives. These analogues often serve as antibiotics or intermediates in β-lactam synthesis, contrasting with the cyclopentyl derivative’s likely role in targeting non-polar binding sites .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Potential Applications
(R)-2-Amino-4-cyclopentylbutanoic acid Cyclopentyl 171.24 High lipophilicity, chiral center Drug delivery, enzyme modulation
(R)-2-Amino-4-(ethylthio)butanoic acid Ethylthio 163.24 Polarizable sulfur, moderate steric bulk Metabolic studies, organosulfur synthesis
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid Hydroxy, phenyl 195.22 Polarity, π-π interactions Enzyme inhibition, neurochemical research
(R)-2-Amino-4-(4-bromophenyl)butanoic acid 4-Bromophenyl 258.11 Heavy atom, electron-withdrawing effects Crystallography, halogen-bond probes

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